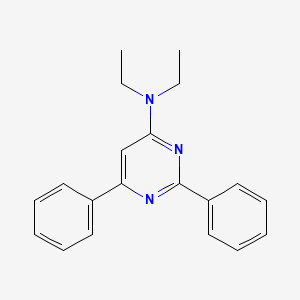

![molecular formula C18H15N5O B4582529 N-[(6-苯基[1,2,4]三唑并[3,4-a]酞嗪-3-基)甲基]乙酰胺](/img/structure/B4582529.png)

N-[(6-苯基[1,2,4]三唑并[3,4-a]酞嗪-3-基)甲基]乙酰胺

描述

N-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide belongs to a class of compounds that exhibit a broad range of biological and chemical properties due to their complex heterocyclic structures. These structures often involve triazole or phthalazine components, known for their applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex heterocyclic compounds like N-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide typically involves multi-step reactions, starting from simpler heterocyclic systems. For example, triazole derivatives are often synthesized using azide-alkyne cycloaddition, also known as the "click" reaction, which is renowned for its efficiency and selectivity (Kaushik et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds like N-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide is characterized by their heterocyclic cores, which significantly influence their chemical reactivity and interaction with biological targets. Advanced spectroscopic techniques, such as NMR and mass spectrometry, play a crucial role in elucidating these structures (Parchenko, 2019).

Chemical Reactions and Properties

The reactivity of triazoles and phthalazines often involves nucleophilic substitution reactions or interactions with electrophiles, depending on the substituents present on the heterocyclic rings. These reactions can lead to a wide variety of products, showcasing the versatility of these compounds in synthetic chemistry (Gomha et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and stability, are influenced by their molecular structures. For instance, the presence of multiple heteroatoms and aromatic systems can affect their solubility in different solvents, which is crucial for their application in drug formulation and chemical reactions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the electronic configuration of the heterocyclic rings and the nature of substituents attached to these cores. Studies on similar compounds suggest that modifications on the heterocyclic rings can significantly alter their pharmacological activity and interaction with biological systems (Sedha et al., 2021).

科学研究应用

抗癌和抗菌活性

与 N-[(6-苯基[1,2,4]三唑并[3,4-a]酞嗪-3-基)甲基]乙酰胺 密切相关的 3-甲基-[1,2,4]三唑并[3,4-a]酞嗪类似物的研究已经证明了显著的抗癌和抗菌特性。例如,通过铃木偶联合成的化合物对 HCT 116 癌细胞系表现出显着的抑制活性,并且还筛选了抗菌活性,展示了它们在抗癌和抗菌感染治疗应用中的潜力 (Kumar 等,2019)。

新型衍生物的合成和表征

这种化学结构的多功能性已通过各种合成途径得到探索,以生产具有潜在生物活性的新化合物。研究重点是合成稠合的 1,2,4-三唑体系和其他衍生物,揭示了广泛的化学行为和多种生物应用的潜力 (Wasfy,2003)。

荧光性质和生物活性

核心酞嗪结构的衍生物已被合成并研究其荧光性质,为其在生化和医学研究中用作探针或标记物提供了见解。探索这些化合物的荧光性质及其生物活性为开发新的诊断工具和治疗剂提供了一条有趣的途径 (Rangnekar & Shenoy,1987)。

抗惊厥活性

酞嗪衍生物,包括与 N-[(6-苯基[1,2,4]三唑并[3,4-a]酞嗪-3-基)甲基]乙酰胺 在结构上相关的酞嗪衍生物,已显示出作为抗惊厥剂的希望。此类化合物的合成和评价突出了它们在治疗惊厥性疾病中的潜力,展示了酞嗪核心结构在神经科学中的广泛治疗潜力 (Zhang 等,2017)。

属性

IUPAC Name |

N-[(6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-12(24)19-11-16-20-21-18-15-10-6-5-9-14(15)17(22-23(16)18)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWILLDPSWTCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)

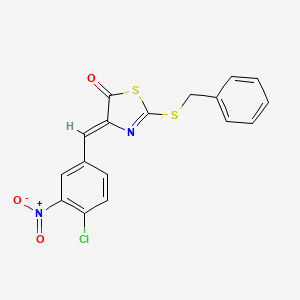

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)

![2-(3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4582485.png)

![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4582490.png)

![4-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4582508.png)

![ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4582510.png)

![N-[2-(dimethylamino)ethyl]-2-methoxy-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4582532.png)

![methyl 4-cyano-5-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B4582534.png)

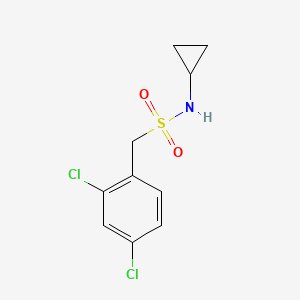

![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4582535.png)